2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol
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Overview
Description
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-pyrrolidin-1-ylsulfonylpyridine with 2-aminoethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM).
Chemical Reactions Analysis
Types of Reactions
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DCM.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines share structural similarities with 2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol.
Sulfonyl pyridine derivatives: Compounds such as sulfonyl pyridine-2-carboxylate exhibit similar chemical properties.
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique reactivity and binding properties. The presence of both a pyrrolidine ring and a sulfonyl group allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
2-[2-[(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c17-8-10-20-9-5-14-13-4-3-12(11-15-13)21(18,19)16-6-1-2-7-16/h3-4,11,17H,1-2,5-10H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOURDYSLWNZMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)NCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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